molecular formula C12H18N2O2 B11810836 2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol

Cat. No.: B11810836
M. Wt: 222.28 g/mol
InChI Key: AMJIQNVIWPHERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a pyridine core substituted with a methyl group, a morpholine ring, and a hydroxymethyl group, making it a versatile building block for the synthesis of more complex molecules. Pyridine and morpholine heterocycles are privileged structures in pharmaceuticals, frequently found in compounds with diverse biological activities . The terminal ethanol group serves as a convenient handle for further chemical modifications, such as functionalization to ethers or esters, or activation as a leaving group for substitution reactions. This compound is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H18N2O2/c1-10-8-11(2-5-15)9-13-12(10)14-3-6-16-7-4-14/h8-9,15H,2-7H2,1H3

InChI Key

AMJIQNVIWPHERD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)CCO

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of Substituted Pyridines with Aldehydes

A foundational method for synthesizing pyridine ethanol derivatives involves the condensation of methylpyridines with formaldehyde derivatives in the presence of a base. The patent by JP2010270008A demonstrates this approach using 2-methylpyridine, paraformaldehyde, and triethylamine under hydrothermal conditions.

Reaction Conditions :

  • Substrate : 2-methylpyridine (10 mol)

  • Aldehyde : Paraformaldehyde (1.3 mol)

  • Base : Triethylamine (0.3 mol, pK<sub>b</sub> = 3.3)

  • Solvent : Ion-exchanged water

  • Temperature : 140°C

  • Duration : 2 hours

Under these conditions, the reaction achieves 94% yield of 2-pyridineethanol with 95% selectivity , as confirmed by <sup>1</sup>H-NMR. The mechanism proceeds via nucleophilic addition of the pyridine’s methyl group to formaldehyde, followed by base-mediated deprotonation and cyclization.

Work-up and Purification

Post-reaction, unreacted paraformaldehyde and triethylamine are removed under reduced pressure (25 kPa at 60°C). Subsequent distillation at 120°C and 2 kPa isolates the product, with 99% recovery of unreacted 2-methylpyridine. This method’s scalability is evidenced by its application to 3-methylpyridine, yielding 3-pyridineethanol at 91% efficiency.

Sequential Functionalization of Pyridine Intermediates

Morpholino Group Installation via Nucleophilic Aromatic Substitution

The introduction of morpholino groups to pyridine rings often employs nucleophilic aromatic substitution (S<sub>N</sub>Ar). A representative protocol from PMC9339906 involves reacting 2-chloro-5-nitropyridine with morpholine to form 4-(5-nitro-pyridin-2-yl)-morpholine, followed by nitro group reduction.

Key Steps :

  • S<sub>N</sub>Ar Reaction :

    • Substrate : 2-Chloro-5-nitropyridine

    • Nucleophile : Morpholine

    • Conditions : Dichloromethane, triethylamine, room temperature.

    • Outcome : 4-(5-nitro-pyridin-2-yl)-morpholine (100% conversion).

  • Nitro Reduction :

    • Catalyst : Pd/C (10%)

    • Conditions : H<sub>2</sub> (50 psi), ethyl acetate, room temperature.

    • Outcome : 6-morpholinopyridin-3-amine (crude yield: quantitative).

This two-step approach highlights the feasibility of installing morpholino groups prior to ethanol side-chain incorporation.

Ethanol Side-Chain Introduction via Aldol Condensation

Building on JP2010270008A’s methodology, the ethanol group can be introduced by reacting a morpholino-substituted methylpyridine with paraformaldehyde. For 2-(5-methyl-6-morpholinopyridin-3-yl)ethanol, the synthetic pathway would involve:

  • Intermediate Preparation :

    • Synthesize 5-methyl-6-morpholinopyridine-3-carbaldehyde via Vilsmeier-Haack formylation.

  • Reduction to Ethanol :

    • Reducing Agent : NaBH<sub>4</sub> or LiAlH<sub>4</sub>

    • Solvent : Ethanol or THF

    • Outcome : Selective reduction of the aldehyde to a primary alcohol.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Selectivity Complexity
Direct CondensationOne-pot alkylation/cyclization94%95%Low
Sequential FunctionalizationS<sub>N</sub>Ar → Reduction → Aldol52–91%90–95%High

The direct condensation method offers simplicity and high efficiency but requires pre-functionalized pyridines. In contrast, sequential functionalization allows precise control over substituent placement at the cost of multi-step synthesis.

Optimization Strategies and Challenges

Solvent and Base Selection

Triethylamine in aqueous media (JP2010270008A) proves optimal for minimizing side reactions like over-alkylation. Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for S<sub>N</sub>Ar reactions, as evidenced by the 52% yield in PMC9339906’s amidation step.

Temperature and Pressure Effects

Elevated temperatures (140°C) enhance reaction rates in hydrothermal condensations but risk decomposition of heat-sensitive intermediates. Conversely, nitro reductions proceed efficiently at ambient conditions under hydrogen pressure.

Analytical Characterization

Spectroscopic Validation

  • <sup>1</sup>H-NMR : Characteristic peaks for the ethanol side-chain (δ 3.60–3.80 ppm, -CH<sub>2</sub>OH) and morpholino protons (δ 3.70–3.75 ppm, N-CH<sub>2</sub>).

  • LCMS : Molecular ion peaks ([M+H]<sup>+</sup>) confirm product identity, as demonstrated for 6-morpholinopyridin-3-amine (m/z = 180) .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that 2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol exhibits notable biological activities, particularly:

  • Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various microorganisms. Its ability to disrupt microbial cell functions makes it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preclinical studies have demonstrated that this compound can inhibit specific enzymes involved in cancer pathways, showcasing promise as a therapeutic agent against different cancer types.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity or alter pharmacokinetic properties. The synthetic routes may vary based on the desired purity and yield.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition rates compared to standard antibiotics.
  • Anticancer Research : In vitro assays conducted by the National Cancer Institute revealed that this compound exhibits substantial cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biological molecules, potentially affecting their function. The pyridine ring can interact with enzymes and receptors, influencing biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related pyridine derivatives and their biological activities:

Compound Name Substituents on Pyridine Core Biological Target/Activity Key Findings
2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol 5-Me, 6-morpholine, 3-ethanol Hypothesized kinase or enzyme modulation Predicted enhanced solubility due to polar groups; untested in vivo
ABT-702 () 6-morpholine, 7-pyrido[2,3-d]pyrimidine Adenosine kinase (AK) inhibitor IC₅₀ = 1.7 nM; 1300–7700× selectivity over other targets; oral efficacy in pain models
GSK690693 () 4-acetyl-oxadiazole, 3-piperidinylmethyl Pan-AKT kinase inhibitor IC₅₀ = 2–13 nM; suppresses tumor growth in xenografts
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol () 3-Cl, 6-Cl, 5-OMe, 2-CH₂OH Not reported Structural similarity highlights chloro/methoxy effects on reactivity
Perampanel () 2-cyanophenyl, 1-phenyl, 5-pyridin-2-yl AMPA receptor antagonist IC₅₀ = 60 nM in Ca²⁺ influx assay; approved for epilepsy

Key Structural and Functional Differences

Substituent Effects on Solubility and Binding The morpholine group in this compound likely improves water solubility compared to halogenated analogues (e.g., 3,6-dichloro derivatives) . This contrasts with ABT-702, where the morpholine-pyrimidine hybrid enhances both solubility and target affinity . The ethanol group may facilitate hydrogen bonding with biological targets, analogous to phenolic ethanol derivatives in tyrosinase inhibition (). However, its smaller size compared to ABT-702’s pyrimidine ring may limit multitarget engagement .

Biological Activity and Selectivity ABT-702 and GSK690693 demonstrate nanomolar potency against kinases, attributed to their extended aromatic systems (pyrimidine or oxadiazole) enabling π-π stacking in ATP-binding pockets . In contrast, this compound lacks such motifs, suggesting a different mechanism. Perampanel’s noncompetitive AMPA antagonism relies on a bulky 2-cyanophenyl group, whereas the smaller ethanol group in the target compound may favor competitive inhibition at less sterically hindered sites .

Synthetic Accessibility The synthesis of this compound likely involves nucleophilic substitution for morpholine introduction and ethanol functionalization, similar to methods for ABT-702 . Halogenated analogues (–13) require harsher conditions (e.g., Pd-catalyzed coupling), reducing scalability .

Biological Activity

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a morpholine ring and a pyridine moiety, which are known to contribute to various biological activities. The presence of the hydroxyl group enhances its solubility and potential interaction with biological targets.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated moderate to potent activity in inhibiting cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG274.2
MDA-MB-23127.1
HCT1165.0
MCF-710.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects appears to involve cell cycle arrest and apoptosis. Studies have shown that at specific concentrations, the compound can induce G2/M phase arrest in cancer cells, leading to increased endoreduplication and mitotic errors.

Case Study: Cell Cycle Arrest

In a detailed investigation using HCT116 cells, treatment with 5 µM of the compound resulted in significant morphological changes indicative of cell cycle arrest at day four post-treatment. The upregulation of p53 was noted, suggesting a p53-dependent pathway in mediating its effects .

Antibacterial Activity

In addition to its anticancer properties, preliminary evaluations have indicated that this compound may possess antibacterial activity. Although specific data for this compound is limited, related derivatives have shown promising results against various bacterial strains.

Table 2: Antibacterial Activity of Related Compounds

CompoundMIC (µg/ml)Bacterial StrainReference
3-(pyridine-3-yl)-2-oxazolidinone32–256S. aureus
N6-Cyclohexyl-N6-methyl-N2-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine<10E. faecalis

Therapeutic Potential

Given its dual activity against cancer and bacteria, this compound may represent a promising candidate for further development in both oncology and infectious disease treatment.

Q & A

Q. How can bioactivity assays be designed to evaluate its pharmacological potential?

  • Methodological Answer : Enzyme inhibition assays (e.g., tyrosinase or kinase assays) using UV-Vis spectrophotometry can quantify activity. For example, analogues of phenyl ethanol derivatives have been tested for tyrosinase inhibition at varying concentrations (0.1–10 μM) with triplicate measurements to ensure reproducibility . Dose-response curves and IC50_{50} calculations are critical for comparing potency.

Q. What strategies functionalize the ethanol moiety for derivatization without compromising the morpholine-pyridine core?

  • Methodological Answer : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before introducing new substituents. Mitsunobu reactions (using DIAD/TPP) can alkylate or arylate the ethanol group, while monitoring reaction progress via TLC to avoid over-functionalization .

Q. How do solvent polarity and pH influence the compound’s stability during long-term pharmacological studies?

  • Methodological Answer : Accelerated stability studies in buffers (pH 4–9) at 40°C for 4 weeks can identify degradation pathways. LC-MS analysis of stressed samples reveals hydrolytic or oxidative byproducts. Ethanol-containing formulations may require antioxidants like BHT (0.01% w/v) to enhance shelf life .

Data Interpretation and Validation

Q. What statistical methods validate purity and bioactivity data in peer-reviewed studies?

  • Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare batch-to-batch purity variations. For bioactivity, Cohen’s d effect size and 95% confidence intervals ensure robustness. Outliers in spectral data should be assessed via Grubbs’ test .

Q. How can researchers address low yields in scaled-up synthesis?

  • Methodological Answer : Pilot-scale reactions (e.g., 10–100 mmol) may require continuous flow chemistry to maintain optimal mixing and heat transfer. Process Analytical Technology (PAT) tools, such as in-line FT-IR, monitor intermediate formation in real time, enabling adjustments to reagent addition rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.